Methyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)benzoate
Description
Methyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)benzoate is a pyrimidine-derived compound featuring a benzoate ester core linked to a 5-chloro-2-(ethylthio)pyrimidine moiety via a carbamoyl bridge. This structure combines electron-withdrawing (chloro) and electron-donating (ethylthio) groups, influencing its physicochemical and biological properties.
Properties
IUPAC Name |
methyl 2-[(5-chloro-2-ethylsulfanylpyrimidine-4-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S/c1-3-23-15-17-8-10(16)12(19-15)13(20)18-11-7-5-4-6-9(11)14(21)22-2/h4-8H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNKWADTCGGGJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)benzoate typically involves multiple stepsThe final step involves the coupling of the pyrimidine derivative with methyl 2-aminobenzoate under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the coupling reactions and subsequent purification processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives .
Scientific Research Applications
Methyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of Methyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Research Findings and Implications
- Biological Activity: The ethylthio group in the target compound may enhance membrane permeability compared to morpholinomethyl derivatives but reduce target specificity .
- Stability : C–Cl⋯O interactions observed in Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate (3.233 Å) suggest similar halogen bonding could stabilize the target compound in solid formulations .
- Synthetic Accessibility: The target compound’s ethylthio group can be introduced via nucleophilic substitution, offering scalability advantages over morpholinomethyl derivatives requiring multi-step syntheses .
Biological Activity
Methyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
- Molecular Formula : CHClNOS
- Molecular Weight : 307.76 g/mol
This compound features a pyrimidine ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Synthesis of the Compound
The synthesis of this compound typically involves a multi-step process, including:
- Formation of the Pyrimidine Derivative : The initial step involves synthesizing the 5-chloro-2-(ethylthio)pyrimidine derivative.
- Coupling Reaction : This derivative is then coupled with methyl 2-aminobenzoate under controlled conditions to yield the final product.
- Purification : The product is purified through recrystallization or chromatography to obtain a high-purity compound.
Anticancer Activity
Research indicates that compounds with similar structural motifs to this compound exhibit notable anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : Studies have shown that related pyrimidine derivatives can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC values often below 10 µM .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Example A | MCF-7 | 3.0 |
| Example B | A549 | 5.8 |
| Methyl 2-(...) | MCF-7 | <10 |
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
- Apoptosis Induction : It has been suggested that similar compounds can induce apoptosis in cancer cells, leading to reduced tumor growth.
Case Studies
-
Case Study on Anticancer Efficacy :
- A study evaluated the anticancer activity of various pyrimidine derivatives, including those similar to this compound). The results indicated significant growth inhibition in multiple cancer cell lines, highlighting the potential of these compounds as anticancer agents.
-
Research on Antimicrobial Properties :
- Other studies have explored the antimicrobial effects of pyrimidine derivatives, demonstrating their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting a broader therapeutic potential beyond oncology.
Q & A
Q. What are the critical steps in synthesizing Methyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)benzoate?
The synthesis involves multi-step organic reactions, including:
- Condensation : Reacting 5-chloro-2-(ethylthio)pyrimidine-4-carboxylic acid with methyl 2-aminobenzoate under coupling agents (e.g., DCC or EDC) to form the amide bond.
- Optimization : Strict control of temperature (60–80°C), solvent polarity (DMF or THF), and reaction time (12–24 hrs) to maximize yield and purity .
- Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via / NMR and mass spectrometry (MS) .
Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
- NMR Spectroscopy : NMR identifies aromatic protons (δ 7.2–8.5 ppm) and ethylthio group signals (δ 1.3–1.5 ppm for CH, δ 3.0–3.2 ppm for SCH). NMR confirms carbonyl (170–175 ppm) and pyrimidine carbons .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 366.05) .
- Infrared Spectroscopy : Detects amide C=O stretching (~1650 cm) and ester C=O (~1720 cm) .
Q. What are common impurities encountered during synthesis, and how are they addressed?
- Unreacted Starting Materials : Residual pyrimidine carboxylic acid or methyl 2-aminobenzoate. Mitigated via thorough washing (e.g., aqueous NaHCO) .
- Byproducts : Ethylthio group oxidation to sulfoxide. Controlled by inert atmosphere (N) and avoiding strong oxidizers .
- Detection : Analytical HPLC or TLC (R ~0.5 in ethyl acetate/hexane) .
Advanced Research Questions
Q. How can contradictions in biological activity data be resolved?
- Orthogonal Assays : Compare enzyme inhibition (IC) with cellular viability assays (e.g., MTT) to distinguish direct target engagement from off-target effects .
- Structural Validation : X-ray crystallography or molecular docking to confirm binding mode consistency with activity trends. For example, torsional angles between pyrimidine and benzoate rings (e.g., 58.4°) may influence receptor interactions .
- Batch Analysis : Ensure purity (>95% by HPLC) to exclude confounding impurities .
Q. What strategies optimize the compound’s stability in biological assays?
- Solubility Enhancement : Use co-solvents (DMSO ≤1%) or lipid-based formulations to prevent aggregation in aqueous buffers .
- Metabolic Stability : Evaluate hepatic microsome degradation; introduce electron-withdrawing groups (e.g., Cl) to reduce oxidative metabolism .
- pH Sensitivity : Test stability across physiological pH (4–8) to identify degradation hotspots (e.g., ester hydrolysis) .
Q. How does the crystal structure inform its interaction with biological targets?
- Intermolecular Interactions : The twisted conformation (pyrimidine-benzoate dihedral angle ~58°) may limit access to planar binding pockets. Hydrogen bonds (N–H⋯N, C–H⋯O) and van der Waals contacts (C–Br⋯O) observed in crystal structures suggest potential binding motifs for kinases or proteases .
- Conformational Analysis : Compare solution-state (NMR) and solid-state (X-ray) structures to assess flexibility. Cis-amide conformations (torsion angle ~14.8°) may favor specific protein interactions .
Q. How can structure-activity relationship (SAR) studies guide analog design?
- Substituent Variation : Replace ethylthio with bulkier thioethers (e.g., isopropylthio) to probe steric effects. Chloro substitution at pyrimidine C5 enhances electron deficiency, potentially improving target affinity .
- Bioisosteres : Substitute the benzoate ester with carboxamide to reduce hydrolysis.
- Computational Modeling : Docking into homology models of targets (e.g., EGFR or Aurora kinases) identifies critical residues for binding .
Methodological Considerations
Q. What analytical methods quantify the compound in complex matrices (e.g., plasma)?
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 3.5 µm) with gradient elution (0.1% formic acid in acetonitrile/water). Monitor transitions m/z 366→214 (quantifier) and 366→178 (qualifier) .
- Sample Preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to minimize matrix effects .
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be interpreted?
- Dynamic Effects : Rotameric exchange of the ethylthio group may cause peak broadening. Variable-temperature NMR (25–60°C) can coalesce split signals .
- Solvent Effects : Compare DMSO-d vs. CDCl spectra; hydrogen bonding in DMSO may stabilize specific conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
